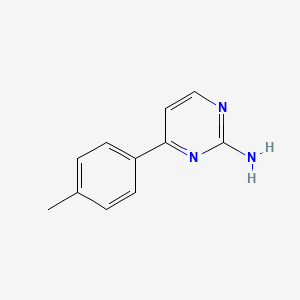
2-Amino-4-(4-methylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-4-(4-methylphenyl)pyrimidine” is an aminopyrimidine . It has a molecular formula of C5H7N3 and a molecular weight of 109.13 g/mol . It is also known by other synonyms such as “2-AMINO-4-METHYLPYRIMIDINE”, “4-methylpyrimidin-2-amine”, “2-Pyrimidinamine, 4-methyl-”, and "6-Methyl-2-pyrimidinamine" .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-(4-methylphenyl)pyrimidine” can be represented by the InChI string: InChI=1S/C5H7N3/c1-4-2-3-7-5 (6)8-4/h2-3H,1H3, (H2,6,7,8) . The corresponding InChIKey is GHCFWKFREBNSPC-UHFFFAOYSA-N . The canonical SMILES representation is CC1=NC(=NC=C1)N .
Chemical Reactions Analysis
2-Aminopyrimidine derivatives have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 109.1292 . The IUPAC name for the compound is 4-methylpyrimidin-2-amine .
Scientific Research Applications
Therapeutic Potential
Pyrimidines, including 2-Amino-4-(4-methylphenyl)pyrimidine, have shown a therapeutic interest and have been approved for use as therapeutics . They are used on several therapeutic targets . For example, Palbociclib, a breast cancer drug developed by Pfizer, and Dilmapimod, with potential activity against rheumatoid arthritis, are examples of molecules that contain pyrimidine .
Anti-Inflammatory Activities
Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . A large number of pyrimidines exhibit potent anti-inflammatory effects .
Antitumor Effects
Some pyrimidines have shown good antitumor effects. For example, Piritrexim inhibited dihydrofolate reductase (DHFR) and also showed good antitumor effects on the carcinosarcoma in rats .
Antitrypanosomal Activity
The 2-aminopyrimidines were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense .
Antimalarial Activity
2-Aminopyrimidines have also been tested against a causative organism of malaria, Plasmodium falciparum NF54 .
Synthesis of Novel Compounds
2-Amino-4-(4-methylphenyl)pyrimidine can be used in the synthesis of novel compounds. For example, the 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine was obtained and treated with a 1:1 complex of N, N-dimethylformamide thionyl chloride to give the expected 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .
Mechanism of Action
Target of Action
2-Amino-4-(4-methylphenyl)pyrimidine, also known as 4-(p-tolyl)pyrimidin-2-amine, has been found to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, leading to their inhibition. The structural modifications of the compound, such as the substitutions of their amino group and of their phenyl ring, can influence these activities .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-4-(4-methylphenyl)pyrimidine are those related to the life cycle of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54. By inhibiting the essential enzymes of these organisms, the compound disrupts their growth and proliferation .
Pharmacokinetics
The compound’s lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to their eventual death . This results in significant antitrypanosomal and antiplasmodial activities .
Action Environment
The action of 2-Amino-4-(4-methylphenyl)pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other substances in the environment, such as proteins or other drugs, can affect the compound’s efficacy through interactions or competition for the same targets .
properties
IUPAC Name |
4-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVIOKUWQLSPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370696 |
Source


|
| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-methylphenyl)pyrimidine | |
CAS RN |
263276-44-4 |
Source


|
| Record name | 2-Amino-4-(4-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




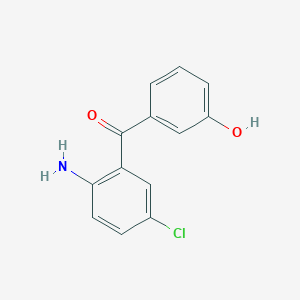
![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)

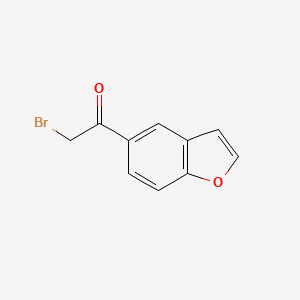

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)
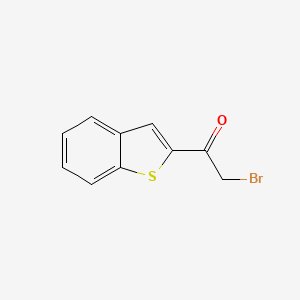
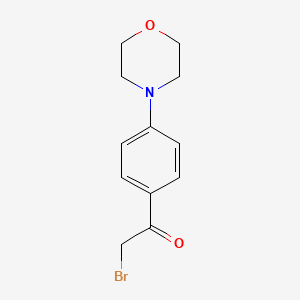
![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)

